Introduction: The Significance of the Indazole Scaffold and Fluorine in Medicinal Chemistry
Introduction: The Significance of the Indazole Scaffold and Fluorine in Medicinal Chemistry
An In-depth Technical Guide to 3-fluoro-6-nitro-1H-indazole: Molecular Profile, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 3-fluoro-6-nitro-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document furnishes a scientifically grounded projection of its properties and synthesis, based on established chemical principles and comparative data from closely related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Indazole-containing derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5] The strategic incorporation of a fluorine atom into such scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6][7] This guide focuses on 3-fluoro-6-nitro-1H-indazole, a molecule that combines the privileged indazole core with the advantageous properties of fluorine, making it a highly promising building block for drug discovery.
Molecular Identity and Physicochemical Properties
The foundational step in understanding a novel compound is to establish its molecular formula and weight. For 3-fluoro-6-nitro-1H-indazole, these are computationally derived.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | Calculated |
| Molecular Weight | 181.12 g/mol | [8] |
To project the physical properties of 3-fluoro-6-nitro-1H-indazole, a comparative analysis with its well-characterized methyl and chloro analogues is instructive.
| Property | 3-methyl-6-nitro-1H-indazole | 3-chloro-6-nitro-1H-indazole | 3-fluoro-6-nitro-1H-indazole (Predicted) |
| CAS Number | 6494-19-5[9] | 50593-68-5 | Not Assigned |
| Molecular Weight | 177.16 g/mol [9][10][11][12][13] | 197.58 g/mol | 181.12 g/mol |
| Appearance | Beige to dark yellow solid powder[11] | Solid | Expected to be a yellow to brown solid |
| Melting Point | 187-188 °C[11][12] | Not specified | Predicted to be in a similar range, likely between 180-200 °C |
| Solubility | Slightly soluble in Chloroform and Methanol[11][12] | Not specified | Predicted to have low solubility in water and slight solubility in polar organic solvents |
Proposed Synthesis of 3-fluoro-6-nitro-1H-indazole
A plausible and efficient synthetic route to 3-fluoro-6-nitro-1H-indazole involves the direct C-3 fluorination of the readily available starting material, 6-nitroindazole. This proposed methodology is based on modern fluorination techniques that have proven effective for similar heterocyclic systems.
Experimental Protocol: Direct C-3 Fluorination of 6-nitroindazole
This protocol is a proposed, self-validating system based on established methodologies for the direct fluorination of indazole scaffolds.
Materials:
-
6-nitroindazole (CAS 7597-18-4)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-nitroindazole (1 equivalent).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Addition of Fluorinating Agent: To the stirred solution, add N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) portion-wise at room temperature.
-
Reaction Progress: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-fluoro-6-nitro-1H-indazole.
Causality of Experimental Choices: The choice of NFSI as the fluorinating agent is based on its proven efficacy in the regioselective C-3 fluorination of indazoles under mild conditions. Anhydrous acetonitrile is selected as the solvent to prevent side reactions with water. The reaction is conducted under a nitrogen atmosphere to exclude moisture and oxygen, which could interfere with the reaction.
Caption: Proposed synthetic workflow for 3-fluoro-6-nitro-1H-indazole.
Potential Applications in Drug Discovery
The structural motif of 3-substituted 6-nitroindazoles is of high interest in pharmaceutical development. For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[14][15][16]
The introduction of a fluorine atom at the 3-position is anticipated to confer several advantages:
-
Enhanced Potency and Selectivity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein, potentially increasing potency and selectivity.[17]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug in the body.[7]
-
Modulation of Physicochemical Properties: Fluorine substitution can fine-tune lipophilicity and pKa, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]
Given these considerations, 3-fluoro-6-nitro-1H-indazole is a highly valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Caption: Potential mechanism of action for an indazole-based kinase inhibitor.
Predicted Safety Profile
While no specific safety data exists for 3-fluoro-6-nitro-1H-indazole, a conservative approach based on its analogues is recommended. Both 6-nitroindazole and 3-methyl-6-nitro-1H-indazole are classified with GHS hazard statements indicating they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[18][19] Therefore, 3-fluoro-6-nitro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
3-fluoro-6-nitro-1H-indazole represents a promising, albeit currently under-documented, building block for medicinal chemistry. This guide provides a robust, scientifically-backed framework for its synthesis and an informed perspective on its potential applications. The strategic placement of the fluorine atom on the indazole core suggests that derivatives of this compound could offer significant advantages in the development of next-generation targeted therapies. Further experimental validation of the proposed synthesis and biological evaluation of its derivatives are warranted to fully unlock the potential of this valuable molecule.
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